4-Chloro-3,5-difluorobenzyl bromide

Vue d'ensemble

Description

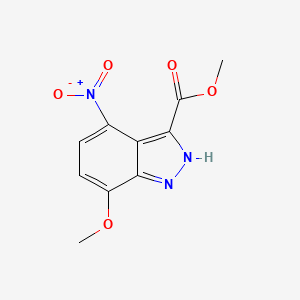

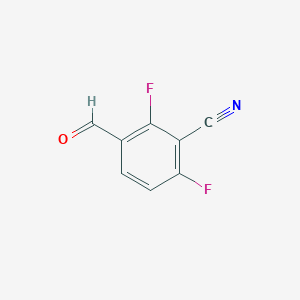

“4-Chloro-3,5-difluorobenzyl bromide” is a chemical compound with the CAS Number: 1400991-56-1 . It has a molecular weight of 241.46 . The IUPAC name for this compound is 5-(bromomethyl)-2-chloro-1,3-difluorobenzene .

Synthesis Analysis

The synthesis of this compound involves the reaction of triphenyl phosphine and carbon tetrabromide in a dry reaction flask. This mixture is stirred at room temperature for 30 minutes. Then, a solution of 3,5-difluorobenzyl alcohol in ether is slowly added to the reaction system, and the reaction mixture is stirred at 25°C for 40 minutes .

Molecular Structure Analysis

The molecular formula of this compound is C7H4BrClF2 . The InChI code for this compound is 1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 .

Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 241.46g/mol . The compound is almost colorless to off-white .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-Chloro-3,5-difluorobenzyl bromide serves as a precursor in various synthesis processes. Zhao Hao-yu (2011) discussed a synthesis method for 4-chloro-2,5-difluorobenzoic acid using bromination and Grignard reaction starting from 2,5-difluoroaniline. The synthesized product had a high purity of 99.16% confirmed by MS and ~1H NMR techniques (Zhao, 2011). Similarly, M. Schlosser and C. Heiss (2003) achieved selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the compound’s utility in creating diverse and complex molecular structures (Schlosser & Heiss, 2003).

Role in Structural Properties Study

The compound has also been used in the study of structural properties of materials. For instance, Zhigang Pan et al. (2005) determined the structure of methoxy derivatives of benzyl bromide through powder X-ray diffraction, demonstrating its potential use as building blocks in the synthesis of dendritic materials (Pan et al., 2005).

Catalytic Applications

In the field of catalysis, M. Goodman and M. Detty (2004) described the use of selenoxides as catalysts for the activation of hydrogen peroxide, where benzyl 2-((dimethylamino)methyl)phenyl selenoxide showed effective catalytic properties in the bromination of organic substrates (Goodman & Detty, 2004).

Derivatization Agent in Chromatography

Pentafluorobenzyl bromide, a derivative of benzyl bromide, has been extensively used as a derivatization agent in chromatography and mass spectrometry due to its favorable physicochemical properties. D. Tsikas (2017) highlighted its use in the analysis of various biological samples, proving the versatility of benzyl bromide derivatives in analytical chemistry (Tsikas, 2017).

Environmental Analysis

Similarly, in environmental analysis, Y. Hanada et al. (2002) utilized pentafluorobenzyl bromide derivatization in the detection and quantification of halogenated phenols in various environmental samples, showcasing the compound’s application in environmental monitoring and safety (Hanada et al., 2002).

Safety and Hazards

This compound is classified as corrosive, with a signal word of “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and is corrosive to metals . Safety precautions include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

Mécanisme D'action

Mode of Action

The mode of action of 4-Chloro-3,5-difluorobenzyl bromide is likely to involve nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks the carbon atom attached to the bromine atom, leading to the replacement of the bromine .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other chemical species . Additionally, the compound is classified as corrosive, indicating that it can cause severe burns and eye damage .

Propriétés

IUPAC Name |

5-(bromomethyl)-2-chloro-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIYNRQZRCWRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

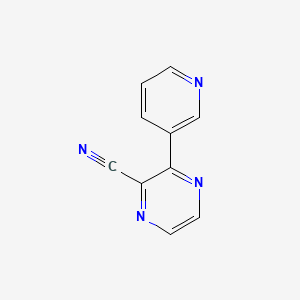

![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)

![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)